4,5-Di-O-caffeoylquinic acid methyl ester 4,5-Di-O-caffeoylquinic acid methyl ester 4,5-CQME from a plant source offered significant protection against H2O2-induced oxidative stress.
Natural product derived from plant source.
Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate is a natural product found in Ipomoea pes-caprae, Spuriopimpinella calycina, and Antonia ovata with data available.
Brand Name: Vulcanchem
CAS No.: 188742-80-5
VCID: VC21235949
InChI: InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(31)24(38-23(33)9-5-15-3-7-17(28)19(30)11-15)21(13-26)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h2-11,20-21,24,27-31,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24+,26-/m1/s1
SMILES: COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Molecular Formula: C26H26O12
Molecular Weight: 530.5 g/mol

4,5-Di-O-caffeoylquinic acid methyl ester

CAS No.: 188742-80-5

Cat. No.: VC21235949

Molecular Formula: C26H26O12

Molecular Weight: 530.5 g/mol

* For research use only. Not for human or veterinary use.

4,5-Di-O-caffeoylquinic acid methyl ester - 188742-80-5

Specification

Description 4,5-CQME from a plant source offered significant protection against H2O2-induced oxidative stress.
Natural product derived from plant source.
Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate is a natural product found in Ipomoea pes-caprae, Spuriopimpinella calycina, and Antonia ovata with data available.
CAS No. 188742-80-5
Molecular Formula C26H26O12
Molecular Weight 530.5 g/mol
IUPAC Name methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate
Standard InChI InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(31)24(38-23(33)9-5-15-3-7-17(28)19(30)11-15)21(13-26)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h2-11,20-21,24,27-31,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24+,26-/m1/s1
Standard InChI Key PKJBSZTYNDRXEQ-GMGOHGFSSA-N
Isomeric SMILES COC(=O)[C@]1(C[C@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
SMILES COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Canonical SMILES COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Appearance Powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator